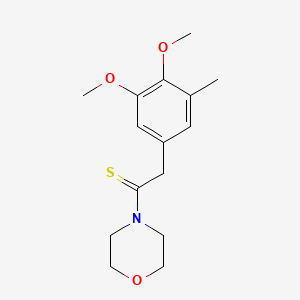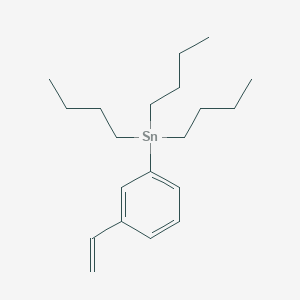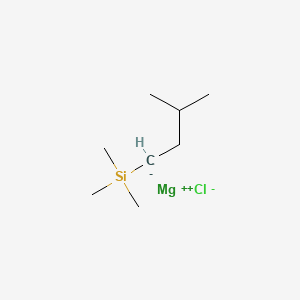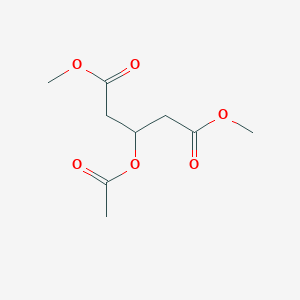![molecular formula C16H20ClPSSn B14375815 {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane CAS No. 90127-45-0](/img/structure/B14375815.png)
{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane is a complex organometallic compound that features a unique combination of tin, sulfur, and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine sulfide with a chlorostannane derivative. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannane and phosphane groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often facilitated by the use of a base such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the toxic and reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction: The tin and phosphorus atoms can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as the Stille or Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium or Grignard reagents for substitution, oxidizing agents like hydrogen peroxide for oxidation, and palladium catalysts for coupling reactions. Reaction conditions typically involve low to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicine: Research is ongoing into the use of organotin compounds in anticancer and antimicrobial therapies.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane involves its ability to participate in various chemical reactions due to the presence of reactive tin, sulfur, and phosphorus atoms. These atoms can interact with different molecular targets, facilitating the formation or breaking of chemical bonds. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2-[Bromo(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
- {2-[Iodo(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
- {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-arsane
Uniqueness
What sets {2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane apart from similar compounds is its specific combination of tin, sulfur, and phosphorus atoms, which imparts unique reactivity and potential applications. The presence of the chloro group also allows for further functionalization, making it a versatile reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
90127-45-0 |
|---|---|
Molekularformel |
C16H20ClPSSn |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
2-[chloro(dimethyl)stannyl]ethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H14PS.2CH3.ClH.Sn/c1-2-15(16,13-9-5-3-6-10-13)14-11-7-4-8-12-14;;;;/h3-12H,1-2H2;2*1H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
MTLRGXPSHPUGAN-UHFFFAOYSA-M |
Kanonische SMILES |
C[Sn](C)(CCP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)




![16-Oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14375769.png)

![6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14375786.png)
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)
silane](/img/structure/B14375810.png)

